MSI-594 is a synthetic hybrid peptide that combines elements from two well-known antimicrobial peptides: MSI-78, derived from the frog skin peptide magainin, and melittin, a component of bee venom. This compound was developed by Genaera Corporation to enhance clinical potency against various pathogens. MSI-594 exhibits a broad spectrum of antimicrobial activity and is particularly noted for its ability to disrupt bacterial membranes, making it a candidate for therapeutic applications in combating infections.
MSI-594 is classified as an antimicrobial peptide (AMP). Its structure comprises sequences from both MSI-78 and melittin, designed to leverage the membrane-disrupting properties of these parent peptides. The classification of MSI-594 as an AMP places it within a group of naturally occurring or synthetic peptides that exhibit significant antibacterial, antifungal, and antiviral activities.
The synthesis of MSI-594 involves solid-phase peptide synthesis techniques, which allow for the stepwise assembly of amino acids into a peptide chain. Key steps include:
The yield of purified MSI-594 can vary but has been reported at approximately 55% relative to the initial crude peptide weight .
MSI-594 adopts a hairpin helical structure characterized by its amphipathic nature, which is crucial for its interaction with lipid membranes. The peptide's sequence includes hydrophobic and cationic residues that facilitate its membrane-disrupting capabilities.
Key structural data include:
These parameters reflect the peptide's potential for membrane interaction and disruption .
MSI-594 primarily interacts with lipid membranes through mechanisms such as:
The effectiveness of these mechanisms can vary based on the lipid composition of the target membrane.
The mechanism of action for MSI-594 involves several steps:
Studies utilizing nuclear magnetic resonance (NMR) have shown that MSI-594 aligns perpendicular to the bilayer normal, suggesting a significant interaction with membrane components .
MSI-594 exhibits several notable physical and chemical properties:
These properties make MSI-594 a candidate for further development in clinical applications targeting resistant bacterial strains .
MSI-594 has potential applications in various fields:
Ongoing research aims to explore its full therapeutic potential while addressing safety concerns associated with peptide-based therapies .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2